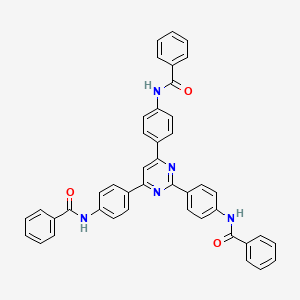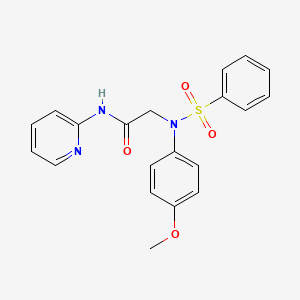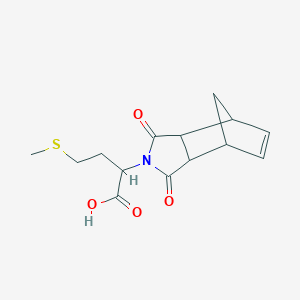
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine, also known as DEET, is a widely used insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is used to repel a variety of insects, including mosquitoes, ticks, fleas, and flies.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is not well understood. It is believed that N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine works by interfering with the ability of insects to detect and respond to odors. N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine may also interfere with the ability of insects to locate their hosts by disrupting the carbon dioxide gradient that is used by many insects to locate their hosts.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to affect the activity of enzymes involved in insect metabolism and to disrupt the function of insect ion channels. N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has also been shown to affect the behavior of insects, causing them to avoid treated surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is a widely used insect repellent that is readily available and relatively inexpensive. It is also effective against a wide range of insects, making it a useful tool for studying insect behavior and physiology. However, N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has some limitations for lab experiments. It can be toxic to some non-target organisms, such as bees and butterflies, and it can be difficult to control the concentration of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine in the environment.
Direcciones Futuras
There are many future directions for research on N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine. One area of research is the development of new insect repellents that are more effective and less toxic than N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine. Another area of research is the study of the ecological and evolutionary impacts of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine on non-target organisms. Finally, there is a need for more research on the mechanisms of action of N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine and other insect repellents, in order to develop more effective and targeted insect control strategies.
Métodos De Síntesis
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is synthesized from m-toluic acid through a series of chemical reactions. The first step is the conversion of m-toluic acid to m-toluoyl chloride. This is followed by the reaction of m-toluoyl chloride with diethylamine to produce N,N-diethyl-m-toluamide. The final step involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to produce N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine.
Aplicaciones Científicas De Investigación
N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine is widely used in scientific research to study the behavior and physiology of insects. It is used to study insect olfaction, the ability of insects to detect and respond to odors. N-(2,6-dimethyl-5-hepten-1-yl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine has also been used to study the effects of insecticides on non-target organisms, such as bees and butterflies.
Propiedades
IUPAC Name |
N'-(2,6-dimethylhept-5-enyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-7-17(12-11-16(5)6)13-15(4)10-8-9-14(2)3/h9,15H,7-8,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUIANVJABHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![8-[3-(4-chloro-3-methylphenoxy)propoxy]quinoline](/img/structure/B5168347.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}azepane](/img/structure/B5168360.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)


![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5168432.png)